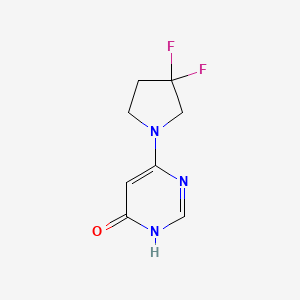
6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one is an organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a difluoropyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Difluoropyrrolidine Moiety: The difluoropyrrolidine group is introduced via nucleophilic substitution reactions. This step often requires the use of difluoropyrrolidine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
化学反応の分析
Types of Reactions
6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, methanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-2(3H)-one: Similar structure but different position of the pyrimidinone moiety.
6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-thione: Contains a thione group instead of a ketone.
Uniqueness
6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the difluoropyrrolidine group, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H9F2N3O |
|---|---|
分子量 |
201.17 g/mol |
IUPAC名 |
4-(3,3-difluoropyrrolidin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H9F2N3O/c9-8(10)1-2-13(4-8)6-3-7(14)12-5-11-6/h3,5H,1-2,4H2,(H,11,12,14) |
InChIキー |
LRLBPJROHQBJFU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1(F)F)C2=CC(=O)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















